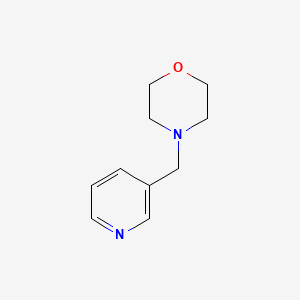

N-(3-Pyridylmethyl)morpholine

Description

Structure

3D Structure

Properties

CAS No. |

17751-47-2 |

|---|---|

Molecular Formula |

C10H14N2O |

Molecular Weight |

178.23 g/mol |

IUPAC Name |

4-(pyridin-3-ylmethyl)morpholine |

InChI |

InChI=1S/C10H14N2O/c1-2-10(8-11-3-1)9-12-4-6-13-7-5-12/h1-3,8H,4-7,9H2 |

InChI Key |

FQCOLPHEJORHTE-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CC2=CN=CC=C2 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for N 3 Pyridylmethyl Morpholine

Historical Evolution of Synthetic Pathways for N-Substituted Morpholines

The journey to synthesize N-substituted morpholines began with straightforward, yet often harsh, chemical transformations. Early methods predominantly relied on the direct N-alkylation of a pre-existing morpholine (B109124) ring with a suitable alkyl halide. In the context of N-(3-Pyridylmethyl)morpholine, this would involve the reaction of morpholine with 3-(chloromethyl)pyridine (B1204626) or 3-(bromomethyl)pyridine (B1585428). This classical approach, while direct, often suffered from issues like over-alkylation and the need for strong bases, leading to purification challenges and limited substrate scope.

Another foundational strategy involved the formation of the morpholine ring itself from acyclic precursors. A common historical method is the cyclization of N-substituted diethanolamines. For the target compound, this would necessitate the synthesis of N-(3-pyridylmethyl)diethanolamine followed by a cyclodehydration step, typically under strong acidic conditions (e.g., sulfuric acid), which could be incompatible with sensitive functional groups.

As organic synthesis progressed, the limitations of these early methods spurred the development of more refined and versatile pathways. The mid-20th century saw the rise of reductive amination as a more controlled method for N-alkylation. Concurrently, advancements in catalysis, particularly palladium-catalyzed cross-coupling reactions, opened new avenues for constructing C-N bonds under milder conditions, significantly broadening the complexity of accessible N-substituted morpholines. nih.gov These developments laid the groundwork for the modern, highly efficient protocols discussed in subsequent sections.

Classical and Modern Reductive Amination Protocols

Reductive amination has become the cornerstone for the synthesis of this compound from readily available starting materials: morpholine and 3-pyridinecarboxaldehyde (B140518). This method involves the formation of an intermediate iminium ion from the condensation of the amine and aldehyde, which is then reduced in situ to the desired tertiary amine. The process can be categorized into direct and indirect approaches.

Direct Reductive Amination via Catalytic Hydrogenation

Direct reductive amination involves the simultaneous reaction of the amine, aldehyde, and a reducing agent, typically hydrogen gas, in the presence of a metal catalyst. This one-pot procedure is highly atom-economical and is favored in industrial settings. For the synthesis of this compound, a mixture of morpholine and 3-pyridinecarboxaldehyde is hydrogenated over a catalyst such as palladium on carbon (Pd/C), platinum(IV) oxide (Adam's catalyst), or Raney nickel.

The reaction is typically carried out in a solvent like ethanol (B145695) or methanol (B129727) under a pressurized atmosphere of hydrogen. The catalyst facilitates both the formation of the iminium intermediate and its subsequent reduction. This method is generally clean and high-yielding, with the primary byproduct being water.

Table 1: Comparison of Catalysts for Direct Reductive Amination

| Catalyst | Typical Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Palladium on Carbon (Pd/C) | H₂ (1-50 atm), RT-80°C, Ethanol | Highly active, versatile | Can be pyrophoric, potential for debenzylation |

| Platinum(IV) Oxide (PtO₂) | H₂ (1-3 atm), RT, Methanol/Acetic Acid | Effective at low pressure | Higher cost than Pd/C |

| Raney Nickel | H₂ (1-100 atm), RT-100°C, Ethanol | Cost-effective, highly active | Pyrophoric, requires careful handling |

Indirect Reductive Amination Approaches

Indirect reductive amination involves a two-step process that can be performed in a single pot, where the iminium ion is formed first and then reduced by a chemical hydride reagent. This approach offers greater control and is often more suitable for laboratory-scale synthesis due to milder conditions and the avoidance of high-pressure hydrogenation equipment.

The reaction is initiated by mixing morpholine and 3-pyridinecarboxaldehyde, often in a solvent like methanol, dichloromethane, or 1,2-dichloroethane. The formation of the iminium ion can be facilitated by a dehydrating agent or by running the reaction under conditions that favor water removal. Subsequently, a reducing agent is added to reduce the iminium ion.

Commonly used reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). Sodium triacetoxyborohydride is particularly popular as it is a mild and selective reagent that can be used in non-protic solvents and does not reduce the starting aldehyde.

Table 2: Common Hydride Reagents for Indirect Reductive Amination

| Reducing Agent | Chemical Formula | Key Features |

|---|---|---|

| Sodium Borohydride | NaBH₄ | Inexpensive, requires protic solvents (e.g., methanol) |

| Sodium Cyanoborohydride | NaBH₃CN | More selective than NaBH₄, stable in mildly acidic conditions |

| Sodium Triacetoxyborohydride | NaBH(OAc)₃ | Mild, selective for iminium ions, effective in aprotic solvents |

Cyclization Reactions for Morpholine Ring Formation

While reductive amination builds upon a pre-formed morpholine ring, other advanced strategies construct the heterocyclic core itself to arrive at substituted morpholines. These methods are particularly useful when stereochemistry needs to be controlled or when substituted acyclic precursors are more accessible.

Copper-Promoted Oxyamination of Alkenes

A modern and powerful method for synthesizing substituted morpholines is the copper-promoted oxyamination of alkenes. nih.govacs.orgthieme-connect.com This transformation achieves the simultaneous addition of an oxygen and a nitrogen atom across a double bond. In the context of morpholine synthesis, this is typically an intramolecular reaction where an alkenyl alcohol reacts with an amine source.

The process involves treating a substrate, such as a β-hydroxy N-allylsulfonamide, with a copper(II) salt, like copper(II) 2-ethylhexanoate. nih.gov The reaction proceeds via an intramolecular addition of the alcohol to the alkene, followed by an intermolecular coupling with the amine nucleophile. nih.govthieme-connect.com This methodology allows for the stereoselective synthesis of functionalized morpholines, offering direct access to complex structures that would be difficult to obtain through traditional routes. nih.gov The mechanism is thought to involve a cis-oxycupration of the alkene, which controls the stereochemical outcome of the cyclization. acs.org

Intramolecular Cyclization of Aminoalcohols or Diamines

The intramolecular cyclization of aminoalcohols remains a fundamental and continually refined strategy for morpholine ring synthesis. researchgate.net Modern variations of this approach offer greener and more efficient pathways compared to classical dehydration methods. A significant advancement involves the use of ethylene (B1197577) sulfate (B86663) as a two-carbon synthon for the modular synthesis of morpholines from 1,2-amino alcohols. chemrxiv.orgthieme-connect.comchemrxiv.org

In this two-step, one-pot protocol, a 1,2-amino alcohol is first reacted with ethylene sulfate to form a zwitterionic intermediate. This intermediate can often be isolated in high purity. Subsequent treatment with a base, such as potassium tert-butoxide, induces cyclization to afford the desired morpholine derivative. chemrxiv.orgchemrxiv.org This method is redox-neutral and avoids the use of harsh reducing agents required in older methods that proceed via a morpholinone intermediate, making it compatible with a wider range of functional groups. chemrxiv.org

Similarly, intramolecular hydroalkoxylation of nitrogen-tethered alkenyl alcohols, mediated by catalysts like boron trifluoride etherate, provides another efficient route to the morpholine core under relatively mild conditions. organic-chemistry.org These modern cyclization strategies represent a significant step forward in the synthesis of substituted morpholines, offering high yields and improved environmental profiles. chemrxiv.orgorganic-chemistry.org

Wacker-Type Aerobic Oxidative Cyclization Reactions

Wacker-type aerobic oxidative cyclization reactions represent a powerful tool in synthetic organic chemistry for the construction of heterocyclic compounds. nih.gov This methodology, catalyzed by palladium complexes, facilitates the intramolecular oxidative amination of alkenes. nih.gov In the context of this compound synthesis, a hypothetical substrate such as an N-(3-pyridylmethyl) substituted amino alcohol with a terminal alkene could undergo such a cyclization.

The general mechanism involves the activation of the alkene by a palladium(II) catalyst, followed by nucleophilic attack from the tethered amine or alcohol. nih.gov Subsequent β-hydride elimination and reductive elimination steps, coupled with the aerobic reoxidation of the palladium(0) species back to the active palladium(II) catalyst, complete the catalytic cycle. nih.gov The use of molecular oxygen as the terminal oxidant makes this process environmentally benign, with water being the primary byproduct.

A proposed reaction scheme is as follows:

Substrate: An appropriately designed amino alcohol precursor containing a 3-pyridylmethyl group on the nitrogen and a terminal alkene.

Catalyst System: A palladium(II) salt, such as palladium acetate (B1210297) (Pd(OAc)₂), often in combination with a ligand like pyridine (B92270). nih.gov

Oxidant: Molecular oxygen, typically from air or supplied as pure O₂. researchgate.net

Solvent: A polar aprotic solvent like dimethyl sulfoxide (B87167) (DMSO) or acetonitrile (B52724) (CH₃CN). researchgate.net

| Parameter | Condition |

| Catalyst | Pd(OAc)₂ / Pyridine |

| Oxidant | O₂ (1 atm) |

| Solvent | CH₃CN |

| Temperature | 80-100 °C |

This approach offers an efficient route to the morpholine core, which can then be further functionalized if necessary. The reaction conditions are generally mild, and the use of a catalytic amount of palladium makes it an attractive alternative to stoichiometric reagents. researchgate.net

Alkylation Strategies on the Morpholine Nitrogen

A primary and straightforward method for the synthesis of this compound involves the direct alkylation of the morpholine nitrogen with a suitable 3-pyridylmethyl electrophile. This nucleophilic substitution reaction is a common strategy for the formation of N-substituted morpholines. chemrxiv.orgnih.gov

The most common electrophile for this purpose is 3-(chloromethyl)pyridine (also known as 3-picolyl chloride) or its hydro-chloride salt. The reaction is typically carried out in the presence of a base to neutralize the hydro-chloric acid formed during the reaction, thereby driving the equilibrium towards the product.

Key components of this synthetic strategy include:

Nucleophile: Morpholine

Electrophile: 3-(Chloromethyl)pyridine or 3-(bromomethyl)pyridine

Base: An inorganic base such as potassium carbonate (K₂CO₃) or sodium carbonate (Na₂CO₃), or an organic base like triethylamine (B128534) (Et₃N).

Solvent: A polar aprotic solvent such as acetonitrile, dimethylformamide (DMF), or acetone.

| Reagent | Role | Example |

| Morpholine | Nucleophile | - |

| 3-(Chloromethyl)pyridine | Electrophile | - |

| Potassium Carbonate | Base | K₂CO₃ |

| Acetonitrile | Solvent | CH₃CN |

The reaction progress can be monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC). Upon completion, the product is typically isolated through an aqueous workup to remove the inorganic salts, followed by extraction and purification by distillation or column chromatography.

Stereoselective Synthesis of this compound and Analogues

The stereoselective synthesis of this compound analogues becomes critical when chiral centers are present on the morpholine ring. Such syntheses often start from chiral precursors, such as enantiomerically pure amino alcohols. nih.gov For instance, the synthesis of a chiral analogue could begin with a chiral amino acid like serine or threonine. nih.gov

One approach involves the use of a polymer-supported synthesis, which can facilitate purification and handling of intermediates. nih.gov For example, an immobilized amino acid can be N-alkylated and N-acylated, followed by cleavage from the resin to yield the desired morpholine derivative. nih.gov The inclusion of a reducing agent, such as triethylsilane, during the cleavage step can lead to the stereoselective formation of the morpholine ring. nih.gov

Key considerations for stereoselective synthesis include:

Chiral Starting Material: Enantiopure amino acids or amino alcohols.

Protecting Groups: Use of appropriate protecting groups for functional moieties to prevent side reactions.

Stereocontrolling Reagents: Employment of reagents that can induce or preserve the desired stereochemistry.

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles is increasingly important in modern chemical synthesis to minimize environmental impact. sphinxsai.comunibo.it For the synthesis of this compound, several green chemistry principles can be applied:

Atom Economy: Designing synthetic routes that maximize the incorporation of all materials used in the process into the final product. The direct alkylation of morpholine with 3-(chloromethyl)pyridine generally has good atom economy.

Use of Safer Solvents: Replacing hazardous organic solvents with greener alternatives such as water, ethanol, or supercritical fluids. sphinxsai.com The synthesis of N-formylmorpholine, a related compound, has been explored using it as a green solvent for other reactions. ajgreenchem.com

Energy Efficiency: Conducting reactions at ambient temperature and pressure to reduce energy consumption. sphinxsai.com

Use of Renewable Feedstocks: While not directly applicable to the core reagents of this compound, the broader context of a multi-step synthesis could involve intermediates derived from renewable sources. sphinxsai.com

Catalysis: Utilizing catalytic reagents in place of stoichiometric ones to reduce waste. sphinxsai.com The Wacker-type cyclization is an excellent example of a catalytic process.

A recent development in the green synthesis of morpholines involves a one or two-step, redox-neutral protocol using ethylene sulfate and potassium tert-butoxide for the conversion of 1,2-amino alcohols to morpholines. chemrxiv.orgnih.govchemrxiv.org This method offers significant environmental and safety benefits over traditional approaches. chemrxiv.orgnih.govchemrxiv.org

Optimization of Reaction Parameters for Enhanced Yield and Selectivity

Optimizing reaction parameters is a critical step in developing an efficient and cost-effective synthesis. nih.gov For the synthesis of this compound, several parameters can be fine-tuned to maximize yield and selectivity.

For the alkylation of morpholine:

| Parameter | Effect on Reaction | Optimization Strategy |

| Temperature | Higher temperatures can increase the reaction rate but may also lead to side products. | The reaction can be run at a range of temperatures (e.g., room temperature to reflux) to find the optimal balance between reaction rate and selectivity. |

| Solvent | The polarity of the solvent can influence the solubility of reactants and the reaction rate. | A screening of different solvents (e.g., acetonitrile, DMF, THF) can be performed to identify the one that gives the best results. |

| Base | The strength and stoichiometry of the base can affect the deprotonation of morpholine and the overall reaction rate. | Different bases (e.g., K₂CO₃, NaH, Et₃N) and their molar equivalents can be tested. |

| Reaction Time | Insufficient reaction time will lead to incomplete conversion, while prolonged reaction times may result in product degradation. | The reaction progress should be monitored over time to determine the optimal reaction duration. |

A systematic approach, such as a Design of Experiments (DoE), can be employed to efficiently explore the effects of multiple parameters and their interactions on the reaction outcome. For instance, in the synthesis of related compounds via A³ coupling reactions (amine, aldehyde, and alkyne), optimization of catalyst loading, solvent, and temperature has been shown to be crucial for achieving high yields. researchgate.net

Chemical Reactivity and Functional Derivatization of N 3 Pyridylmethyl Morpholine

Reactivity of the Pyridine (B92270) Ring

The pyridine ring in N-(3-Pyridylmethyl)morpholine is an electron-deficient aromatic system due to the electronegativity of the nitrogen atom. This inherent electronic property dictates its susceptibility to various chemical transformations.

Electrophilic Aromatic Substitution Reactions

The pyridine ring is generally deactivated towards electrophilic aromatic substitution (EAS) compared to benzene, requiring more forceful reaction conditions. quimicaorganica.orguoanbar.edu.iq The nitrogen atom's electron-withdrawing effect reduces the electron density of the ring, making it less attractive to electrophiles. uoanbar.edu.iqresearchgate.net Furthermore, under the acidic conditions often required for EAS, the pyridine nitrogen can be protonated, further deactivating the ring. uoanbar.edu.iq

| Reaction Type | Reagents and Conditions | Expected Outcome for this compound |

| Nitration | H₂SO₄/HNO₃, high temperature | Substitution at the 2- or 4-position, requires harsh conditions. |

| Sulfonation | SO₃/H₂SO₄, high temperature | Substitution at the 2- or 4-position, requires harsh conditions. |

| Halogenation | Br₂ or Cl₂, high temperature | Substitution at the 2- or 4-position, requires harsh conditions. |

Nucleophilic Additions to the Pyridine Nitrogen

The lone pair of electrons on the pyridine nitrogen atom allows it to act as a nucleophile and a base. nih.gov It readily reacts with alkyl halides in what is known as the Menshutkin reaction to form quaternary pyridinium (B92312) salts. nih.gov This quaternization activates the pyridine ring towards nucleophilic attack.

For this compound, the pyridine nitrogen can be alkylated to form an N-alkylpyridinium salt. This transformation significantly alters the ring's reactivity, making it susceptible to the addition of nucleophiles. Nucleophilic addition to substituted pyridinium salts typically occurs at the 2- or 6-position (alpha to the nitrogen). nih.govchemrxiv.org The resulting dihydropyridine products can be valuable synthetic intermediates. nih.gov

Table of Nucleophilic Addition Reactions to Activated Pyridine Ring

| Activating Agent | Nucleophile | Product Type |

|---|---|---|

| Methyl Iodide (CH₃I) | Organomagnesium reagents (e.g., R-MgBr) | 1,2-Dihydropyridine |

| Benzyl Bromide (BnBr) | Sodium borohydride (B1222165) (NaBH₄) | 1,2,3,6-Tetrahydropyridine |

Oxidative Functionalization of the Pyridine Moiety

The pyridine nitrogen can be oxidized to form a pyridine-N-oxide. wikipedia.org This reaction is typically carried out using peroxy acids. The resulting N-oxide is a versatile intermediate. The oxygen atom is electron-donating through resonance, which activates the 2- and 4-positions of the ring towards electrophilic substitution, while the nitrogen retains its positive charge, making the ring susceptible to nucleophilic attack after electrophilic addition. wikipedia.org This allows for a range of functionalizations that are difficult to achieve with the parent pyridine. The N-oxide can be subsequently removed by reduction if desired. wikipedia.org

Reactivity of the Morpholine (B109124) Ring

The morpholine ring is a saturated heterocycle containing both an ether linkage and a secondary amine functionality. Its reactivity is primarily centered around the nitrogen atom.

Reactions Involving the Morpholine Nitrogen Atom

The nitrogen atom in the morpholine ring of this compound behaves as a typical secondary amine. wikipedia.org However, the presence of the ether oxygen atom withdraws electron density from the nitrogen, making it less nucleophilic and less basic than a comparable cyclic amine like piperidine. wikipedia.org Despite this, it undergoes a variety of common amine reactions:

N-Alkylation: The morpholine nitrogen can be alkylated with alkyl halides to form quaternary ammonium salts.

N-Acylation: It reacts with acyl chlorides or anhydrides to form N-acylmorpholine derivatives.

N-Arylation: The C-N bond can be formed through methods like the Buchwald-Hartwig amination to create N-arylmorpholines.

Michael Addition: As a nucleophile, it can participate in Michael additions to α,β-unsaturated carbonyl compounds.

Oxidation: The nitrogen can be oxidized to form an N-oxide, similar to the pyridine nitrogen, though under different conditions, typically with reagents like hydrogen peroxide.

Table of Reactions at the Morpholine Nitrogen

| Reaction Type | Reagent | Product |

|---|---|---|

| N-Alkylation | Ethyl iodide | N-Ethyl-N-(3-pyridylmethyl)morpholinium iodide |

| N-Acylation | Acetyl chloride | N-Acetyl-N-(3-pyridylmethyl)morpholine |

Ring-Opening and Ring-Expansion Reactions

The saturated morpholine ring is generally stable but can undergo ring-opening reactions under specific conditions. These reactions often involve cleavage of the C-N or C-O bonds.

Oxidative cleavage methods have been developed for morpholine derivatives. For instance, visible light-promoted oxidative ring-opening can cleave the C(sp³)-C(sp³) bond adjacent to the nitrogen. google.com Other oxidative methods using transition metal catalysts or reagents like ozone have also been reported to cleave the morpholine ring. google.comnih.gov

A classic method for the ring-opening of cyclic amines is the von Braun reaction, which uses cyanogen bromide (CNBr). nih.gov This reaction would lead to the cleavage of a C-N bond, resulting in a cyanamide and a bromo-functionalized chain. nih.gov Ring-opening can also be initiated by the formation of morpholinyl radicals, which can then react with oxygen, leading to fragmentation of the ring structure. nih.gov While less common, ring expansion of morpholine derivatives is synthetically possible, though it typically requires multi-step sequences rather than a direct reaction.

Functionalization at Carbon Atoms of the Morpholine Ring

While the nitrogen atom of the morpholine ring is the most common site of reaction, the adjacent carbon atoms (α-positions) are also amenable to functionalization. These C-H bonds are activated by the adjacent nitrogen and oxygen atoms, enabling their conversion to C-C or C-heteroatom bonds through modern synthetic methods.

One prominent strategy involves the generation of an α-amino radical via photoredox catalysis. In this process, a photocatalyst, upon irradiation with visible light, can facilitate a single-electron transfer (SET) from the morpholine nitrogen. The resulting radical cation can then deprotonate at an adjacent carbon, yielding a neutral α-amino radical. This highly reactive intermediate can be trapped by various radical acceptors, such as electron-deficient alkenes or (hetero)arenes, to form new C-C bonds at the carbon α to the nitrogen. researchgate.net

Another approach relies on the in-situ formation of an iminium ion intermediate. N-alkylmorpholines can be converted to their corresponding imine-BF3 complexes. researchgate.net These complexes render the α-carbon electrophilic, making it susceptible to attack by a wide range of organometallic nucleophiles, including organozinc and Grignard reagents. This method allows for the direct installation of alkyl or aryl groups on the morpholine ring. researchgate.net

Table 1: Methods for Functionalization at Morpholine Ring Carbons

| Method | Intermediate | Reagents/Conditions | Resulting Functionalization |

|---|---|---|---|

| Photoredox Catalysis | α-Amino Radical | Ir(ppy)₃, visible light, base | C-C bond formation (e.g., arylation) researchgate.net |

| Iminium Ion Chemistry | Imine-BF₃ Complex | 1. Base, 18-crown-6, Br₂ 2. BF₃·OEt₂ 3. Organometallic Nucleophile | C-C bond formation (e.g., alkylation, arylation) researchgate.net |

Reactions at the Methylene (B1212753) Bridge

The methylene group (-CH₂) linking the pyridine and morpholine moieties is a key site of reactivity, analogous to a benzylic position. The C-H bonds at this position are activated by both the adjacent aromatic pyridine ring and the morpholine nitrogen atom, making them susceptible to hydrogen abstraction and oxidation.

The benzylic-like nature of the methylene bridge makes it a prime target for hydrogen atom transfer (HAT) reactions. mdpi.com This process involves the direct abstraction of a hydrogen atom (a proton and an electron) by a radical species. The bond dissociation energy (BDE) of these C-H bonds is lowered due to the stability of the resulting radical, which is stabilized by both the nitrogen atom and the pyridine ring.

Synergistic catalytic systems combining single electron transfer (SET) and HAT have been developed to achieve high regioselectivity for this position. rsc.org In the absence of a HAT catalyst, SET processes often lead to the formation of an aminium radical cation, with subsequent deprotonation occurring at the most acidic C-H bond, which is often on an N-alkyl group. However, the introduction of a HAT catalyst, such as a thiyl radical generated from thiobenzoic acid, can selectively abstract a hydrogen atom from the weaker C-H bond at the methylene bridge, overriding the inherent selectivity of the SET pathway. rsc.org The resulting carbon-centered radical can then engage in various coupling reactions, such as arylation, to form 1,1-diarylmethylamine structures. rsc.org

The methylene bridge is also a focal point for oxidative degradation, which can lead to the cleavage of the C-N bond connecting the bridge to the morpholine nitrogen.

One major pathway involves direct oxidative cleavage. Various reagents and conditions, including transition metal catalysts and metal-free electrochemical methods, can achieve this transformation. researchgate.netmdpi.com This process typically results in the scission of the benzyl-nitrogen bond, yielding morpholine and pyridine-3-carbaldehyde as the primary degradation products. mdpi.comacs.org

An alternative and common pathway proceeds through the initial oxidation of the morpholine nitrogen to form an N-oxide. This N-oxide intermediate can then undergo a Polonovski reaction or a modified version thereof. organicreactions.org The classical Polonovski reaction involves treating the N-oxide with an activating agent like acetic anhydride, which promotes an E2-type elimination to form an iminium ion and acetate (B1210297). organicreactions.orgnih.gov In the case of this compound N-oxide, this would involve the removal of a proton from the methylene bridge. The resulting iminium ion is then hydrolyzed to yield morpholine and pyridine-3-carbaldehyde. Modified Polonovski reactions, using reagents like iron(II) salts, can also facilitate this transformation under milder conditions. rug.nl

Table 2: Oxidative Degradation Pathways of the Methylene Bridge

| Pathway | Key Intermediate | Reagents/Conditions | Products |

|---|---|---|---|

| Direct C-N Cleavage | N/A | Electrochemical oxidation; KBr/Oxone | Morpholine, Pyridine-3-carbaldehyde mdpi.comacs.org |

| N-Oxidation / Polonovski Reaction | N-Oxide, Iminium Ion | 1. m-CPBA 2. Acetic Anhydride or Fe(II) salts | Morpholine, Pyridine-3-carbaldehyde organicreactions.orgrug.nl |

Formation of Quaternary Ammonium Salts

The this compound scaffold contains two tertiary nitrogen atoms: one in the aliphatic morpholine ring and one in the aromatic pyridine ring. Both are capable of undergoing quaternization, but their reactivity differs significantly.

The morpholine nitrogen, being an sp³-hybridized aliphatic amine, is more basic and nucleophilic than the sp²-hybridized pyridine nitrogen. Consequently, it reacts more readily with electrophilic alkylating agents in the classic Menschutkin reaction. Treatment of this compound with an alkyl halide (e.g., methyl iodide, ethyl bromide) will preferentially occur at the morpholine nitrogen to form the corresponding quaternary ammonium salt under kinetic control. This reaction is a standard Sₙ2 process and is typically carried out in a polar aprotic solvent.

Selective quaternization of the pyridine nitrogen is more challenging and would require masking the more reactive morpholine nitrogen or using specific reagents that have a higher affinity for the pyridine ring. Under forcing conditions (e.g., high temperature, excess alkylating agent), di-quaternization at both nitrogen centers is possible.

Coupling Reactions and Heterocycle Annulation

The pyridine ring of this compound serves as a versatile handle for coupling and annulation reactions, enabling the construction of more complex fused heterocyclic systems. The pyridine nitrogen can act as a directing group in transition-metal-catalyzed C-H activation reactions. researchgate.net This allows for the selective functionalization of the C-H bonds at the C2 and C4 positions of the pyridine ring. For example, palladium or rhodium catalysts can mediate the coupling of these positions with alkenes, alkynes, or aryl halides.

Directed ortho metalation (DoM) is another powerful strategy. wikipedia.orgorganic-chemistry.org The pyridine nitrogen can direct a strong base, such as an organolithium reagent, to deprotonate the adjacent C2 or C4 positions. The resulting aryllithium species can then be trapped with a variety of electrophiles, introducing functional groups such as halogens, boronic esters, or carbonyls. wikipedia.org These newly installed functional groups can then participate in subsequent cross-coupling reactions (e.g., Suzuki, Sonogashira) to build more elaborate structures.

While the this compound scaffold is not a direct substrate for a classic Pictet-Spengler reaction, its derivatives can be. wikipedia.org For instance, if an amino group were introduced onto the pyridine ring at the C4 position, the resulting structure would be a β-arylethylamine analogue. Condensation with an aldehyde or ketone under acidic conditions could then trigger a Pictet-Spengler-type cyclization to form a new ring fused to the pyridine core. mdpi.com

Synthesis of Complex Hybrid Structures Incorporating the Scaffold

The morpholine moiety is recognized as a "privileged scaffold" in medicinal chemistry, valued for its ability to improve the pharmacokinetic properties of drug candidates. nih.gove3s-conferences.org The this compound unit, combining the advantageous properties of both morpholine and pyridine, serves as an excellent building block for the synthesis of complex, biologically active molecules. e3s-conferences.orgresearchgate.net

The reactivity patterns described in the previous sections can be strategically employed to incorporate this scaffold into larger molecular architectures. For example, a C-H functionalization or DoM reaction on the pyridine ring can be used to install a boronic ester. This functionalized building block can then be coupled with an appropriate aryl or heteroaryl halide via a Suzuki coupling reaction, seamlessly integrating the this compound unit into a complex hybrid structure.

Table 3: Hypothetical Synthesis of a Complex Biaryl Structure

| Step | Reaction Type | Reagents | Intermediate/Product |

|---|---|---|---|

| 1 | Directed ortho Metalation (DoM) | n-BuLi, THF, -78 °C | 2-Lithio-3-(morpholinomethyl)pyridine |

| 2 | Borylation | B(OiPr)₃; then acid workup | 3-(Morpholinomethyl)pyridine-2-boronic acid |

| 3 | Suzuki Coupling | Aryl-Br, Pd(PPh₃)₄, Na₂CO₃, Toluene/H₂O | 2-Aryl-3-(morpholinomethyl)pyridine hybrid |

This modular approach, leveraging the distinct reactivity of the pyridine and morpholine components, allows for the systematic exploration of chemical space around the this compound core, facilitating the development of novel compounds for various applications.

Coordination Chemistry and Metal Complexation of N 3 Pyridylmethyl Morpholine

N-(3-Pyridylmethyl)morpholine as a Monodentate Ligand

In its simplest coordination mode, this compound can act as a monodentate ligand. In this capacity, it typically coordinates to a metal center through the nitrogen atom of the pyridine (B92270) ring. jscimedcentral.com The pyridine nitrogen is a well-established donor site in coordination chemistry, readily forming stable complexes with a variety of transition metals. jscimedcentral.comnih.gov The lone pair of electrons on the pyridine nitrogen is not part of the aromatic system, making it available for coordination. nih.gov When acting as a monodentate ligand, the morpholine (B109124) group remains pendant and uncoordinated. This mode of coordination is common for pyridine-containing ligands, especially when other stronger or more sterically favorable ligands are present in the coordination sphere. jscimedcentral.com

Bidentate and Polydentate Coordination Modes through Nitrogen and Oxygen Atoms

Beyond its monodentate capabilities, this compound has the potential to act as a bidentate or even a polydentate ligand. This multidentate coordination can occur through the involvement of the nitrogen and oxygen atoms of the morpholine ring in addition to the pyridine nitrogen. While the pyridine nitrogen is the primary coordination site, under suitable conditions, the morpholine nitrogen or oxygen can also bind to the metal center, forming a chelate ring. researchgate.net This chelation enhances the stability of the resulting complex, an effect known as the chelate effect. The flexibility of the methylene (B1212753) bridge allows the morpholine ring to orient itself in a position that facilitates coordination with the metal ion. The specific coordination mode adopted (bidentate or polydentate) depends on several factors, including the nature of the metal ion, the presence of other ligands, and the reaction conditions. mdpi.com

Synthesis and Characterization of Transition Metal Complexes

The synthesis of transition metal complexes with this compound and similar pyridyl-containing ligands is typically achieved by reacting the ligand with a suitable metal salt in an appropriate solvent. nih.gov The resulting complexes can be characterized by a variety of analytical techniques to determine their structure, composition, and properties. These techniques include single-crystal X-ray diffraction for determining the precise three-dimensional arrangement of atoms, as well as spectroscopic methods such as Fourier-transform infrared (FTIR) spectroscopy to identify the coordination of the ligand to the metal, and UV-visible spectroscopy to study the electronic properties of the complex. nih.gov

Copper(II) complexes with ligands containing pyridine and morpholine moieties have been synthesized and characterized. For instance, the reaction of a thiosemicarbazone ligand incorporating a morpholine fragment with copper(II) salts yields coordination compounds where the ligand coordinates to the copper(II) center. mdpi.com In some cases, these ligands can act as tridentate monoanionic ligands, binding to the Cu(II) ion through the pyridine nitrogen, a hydrazinic nitrogen, and a thiolato sulfur atom. nih.gov The coordination geometry around the copper(II) center in such complexes is often a slightly distorted square-planar or square-pyramidal geometry. nih.gov The synthesis of these complexes is typically carried out by reacting the ligand with a copper(II) salt, such as copper(II) chloride dihydrate, in a suitable solvent like methanol (B129727). nih.gov

Table 1: Selected Copper(II) Complex Data

| Complex | Ligand | Coordination Geometry | Key Donor Atoms |

|---|---|---|---|

| [Cu(L)Cl] | Thiosemicarbazone with morpholine | Distorted square-planar | Pyridine N, Hydrazinic N, Thiolato S |

| [{Cu(L)Cl}2]·H2O | Thiosemicarbazone with paracetamol unit | Not specified | Not specified |

Ruthenium(II) complexes incorporating pyridine-based ligands are of significant interest. The synthesis of such complexes often involves the reaction of a ruthenium precursor, like [Ru(p-cymene)Cl₂]₂, with the desired pyridine-containing ligand in a solvent such as dichloromethane. nih.gov The resulting complexes can exhibit a distorted octahedral geometry, with the ruthenium center coordinated to the p-cymene (B1678584) ligand, chloride ions, and the nitrogen atom of the pyridine-based ligand. nih.gov Characterization of these complexes is performed using techniques like elemental analysis, nuclear magnetic resonance (NMR) spectroscopy, mass spectrometry, and single-crystal X-ray diffraction. nih.gov The coordination of N,O-donor bidentate ligands with a pendant morpholine unit to a ruthenium(II) p-cymene core has also been reported. acs.org

Table 2: Selected Ruthenium(II) Complex Data

| Complex | Ligand | Coordination Geometry | Key Donor Atoms |

|---|---|---|---|

| [Ru(p-cymene)Cl₂(L)] | Substituted Pyridine-Quinoline | Distorted Octahedral | Pyridine N |

| [Ru(p-cymene)(N,O-ligand)Cl] | N,O-donor Schiff base with morpholine | Not specified | N, O |

Zinc(II) complexes with pyridine-containing ligands have been synthesized and characterized to explore their structural diversity and potential applications. ajol.info The synthesis can be carried out by reacting a zinc(II) salt with the ligand in a suitable solvent. nih.gov The resulting complexes can be characterized by elemental analysis, FTIR, and ¹H-NMR to confirm their composition and the coordination of the ligand. ajol.info In some instances, ligands containing both pyridine and other donor atoms can coordinate to the zinc(II) center through multiple sites. ajol.info For example, a ligand can behave as a tridentate ligand with one oxygen and two nitrogen donor atoms, leading to a distorted tetrahedral geometry around the zinc(II) ion. nih.gov

Table 3: Selected Zinc(II) Complex Data

| Complex | Ligand | Coordination Geometry | Key Donor Atoms |

|---|---|---|---|

| [Zn(H₂L)Cl] | Aminoquinoline derivative | Distorted Tetrahedral | O, N, N |

| [Zn(NS)₂] | Bidentate NS ligand | Not specified | Azomethine N, Thiolate S |

Iron complexes with nitrogen-containing ligands, including those with pyridine moieties, are of interest due to their relevance in bioinorganic chemistry and catalysis. The synthesis of iron(II) complexes can be achieved by reacting an iron(II) salt with the desired ligand. researchgate.net These complexes can exhibit high-spin ferrous character. nih.gov The reactivity of these iron(II) complexes can be explored, including their ability to activate small molecules. For instance, some iron(II) complexes can react with oxidants to form high-valent iron(IV)-oxo species. nih.gov These ferryl complexes are highly reactive intermediates implicated in a variety of oxidative transformations. nih.gov The electronic and steric properties of the supporting ligand, such as this compound, can significantly influence the reactivity of the iron center. nih.gov

Table 4: Selected Iron(II/IV) Complex Data

| Complex | Oxidation State | Ligand Type | Key Reactivity |

|---|---|---|---|

| [FeII(L)(CH₃CN)]²⁺ | Fe(II) | Pentadentate N5-donor | Precursor to Fe(IV)=O |

| [FeIV(O)(L)]²⁺ | Fe(IV) | Pentadentate N5-donor | Hydrogen-atom and oxygen-atom transfer |

Structural Features of Coordination Compounds

The structural characteristics of coordination compounds containing pyridyl-alkyl-morpholine ligands are primarily defined by the coordination of the pyridyl nitrogen to the metal center and the significant role of the morpholine group in directing the supramolecular assembly through non-covalent interactions.

Geometric Arrangements Around the Metal Center

The pyridyl nitrogen of this compound acts as a primary donor site, leading to a variety of geometric arrangements around the metal center, depending on the metal ion, counter-anions, and crystallization conditions. Based on analogous systems, this compound is expected to act as a monodentate ligand, coordinating through the pyridine nitrogen atom.

For instance, with copper(II) chloride, pyridyl-alkyl-morpholine ligands have been shown to form discrete tetranuclear μ4-oxo clusters. tandfonline.com In these structures, the pyridyl moiety of the ligand caps (B75204) the vertices of the cluster. In the presence of cobalt(II) chloride, these ligands can form trichlorocobaltate(II) complexes, where the ligand is protonated at the morpholine nitrogen, and the pyridinium (B92312) cation interacts with the [CoCl3(solvent)]- anion. tandfonline.com

With silver(I) salts, the formation of both discrete dinuclear complexes and coordination polymers has been observed. tandfonline.com In a dinuclear silver complex, two ligands coordinate to two silver centers, which are also coordinated by solvent molecules like THF. In coordination polymers, the ligand bridges silver centers, creating extended one-dimensional chains. tandfonline.com The geometry around the metal centers in these complexes can range from tetrahedral to more distorted arrangements.

A summary of expected coordination complexes with this compound and their anticipated geometries is presented in the table below.

| Metal Ion | Counter Anion | Expected Complex Type | Probable Geometry Around Metal Center |

| Copper(II) | Chloride | Tetranuclear μ4-oxo cluster | Distorted tetrahedral/Square pyramidal |

| Cobalt(II) | Chloride | Anionic trichlorocobaltate(II) with protonated ligand | Tetrahedral |

| Silver(I) | Antimonate hexafluoride | Dinuclear or Coordination Polymer | Linear to distorted tetrahedral |

Influence of Ligand Conformation on Coordination Geometry

The morpholine ring is known to participate in reciprocated C–H···O interactions, which can dictate the local and extended crystal structures. tandfonline.com This tendency of morpholine to form specific hydrogen bonds can override other potential packing arrangements, leading to distinct supramolecular architectures. For example, in a trichlorocobaltate complex of a similar ligand, the morpholine ring was found to occupy a position that would otherwise be taken by a solvent molecule in an analogous piperidine-containing structure, thereby altering the C–H···Cl contacts between adjacent molecules. tandfonline.com

The flexibility of the linker between the pyridine and morpholine rings allows the ligand to adopt conformations that facilitate these stabilizing intermolecular interactions, which in turn influences the packing efficiency and the formation of specific crystalline lattices. In some structures, this can lead to the formation of solvent channels within the crystal. tandfonline.com

Ligand Design Principles and Structural Analogues in Coordination Chemistry

The design of ligands like this compound is guided by the principle of incorporating distinct functional groups to achieve specific coordination and supramolecular properties. The pyridine group provides a reliable and well-understood coordination site for a wide range of metal ions. jscimedcentral.com The morpholine moiety, on the other hand, introduces several key features:

Supramolecular Control: The oxygen atom in the morpholine ring acts as a hydrogen bond acceptor, enabling the formation of predictable C–H···O interactions that can be used to engineer crystal structures. tandfonline.com

Solubility Modulation: The polar morpholine group can enhance the solubility of the resulting metal complexes in various solvents.

Steric Tuning: The bulk of the morpholine group can influence the coordination environment around the metal center, potentially favoring certain geometries or preventing the coordination of additional ligands.

A key structural analogue for understanding the role of the morpholine group is N-(picolyl)piperidine. A comparative study of the coordination complexes of N-(4-picolyl)morpholine and N-(4-picolyl)piperidine demonstrated that while the primary coordination via the pyridine ring is similar, the supramolecular structures are vastly different. tandfonline.com The piperidine-containing complexes tend to form C–H···Cl/O/F contacts, whereas the morpholine analogues are dominated by C–H···O interactions, leading to different packing arrangements. tandfonline.com This highlights a crucial ligand design principle: the choice of a remote functional group, even one not directly involved in coordination, can have a profound impact on the solid-state structure of the resulting coordination compound.

Further modifications to the this compound scaffold could involve introducing substituents on the pyridine ring to modulate the electronic properties of the donor nitrogen or altering the linker between the two rings to change the flexibility and steric profile of the ligand. These modifications would allow for fine-tuning of the ligand's properties for specific applications in areas such as catalysis, materials science, and molecular recognition.

Advanced Spectroscopic and Structural Characterization in Research Settings

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Mechanistic Elucidation

High-resolution NMR spectroscopy is an indispensable tool for the structural verification of N-(3-Pyridylmethyl)morpholine. A suite of one-dimensional (1D) and two-dimensional (2D) NMR experiments provides a complete picture of the proton and carbon framework, confirming the identity and purity of the synthesized molecule.

The ¹H and ¹³C NMR spectra of this compound provide the foundational data for its structural confirmation. While specific experimental data is not widely published, the chemical shifts can be reliably predicted based on the constituent pyridine (B92270) and morpholine (B109124) moieties.

The ¹H NMR spectrum is expected to show distinct signals for the protons of the morpholine ring, the pyridine ring, and the bridging methylene (B1212753) group. The four protons on the morpholine carbon atoms adjacent to the oxygen (H-2', H-6') are expected to appear as a triplet at approximately 3.7 ppm. The four protons on the carbon atoms adjacent to the nitrogen (H-3', H-5') would likely appear as a triplet around 2.5 ppm. The bridging methylene protons (H-7) would present as a singlet at approximately 3.5 ppm. The protons on the pyridine ring would appear in the aromatic region (7.0-8.6 ppm), with distinct chemical shifts and coupling patterns characteristic of a 3-substituted pyridine.

The ¹³C NMR spectrum provides complementary information, confirming the carbon skeleton. The carbons of the morpholine ring are expected at approximately 67 ppm for the carbons adjacent to the oxygen (C-2', C-6') and 54 ppm for the carbons adjacent to the nitrogen (C-3', C-5'). The methylene bridge carbon (C-7) would likely resonate around 63 ppm. The five distinct carbon signals of the pyridine ring would appear in the aromatic region between 123 ppm and 150 ppm. The combined analysis of these 1D spectra allows for the confirmation of the molecular structure and an assessment of the compound's purity by identifying any extraneous signals.

Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound

| Position | Atom | Predicted ¹H Chemical Shift (ppm) | Predicted Multiplicity | Predicted ¹³C Chemical Shift (ppm) |

|---|---|---|---|---|

| 2 | Pyridine | ~8.5 | d | ~149.5 |

| 4 | Pyridine | ~7.7 | d | ~135.5 |

| 5 | Pyridine | ~7.3 | dd | ~123.5 |

| 6 | Pyridine | ~8.5 | dd | ~148.0 |

| 7 | Methylene | ~3.5 | s | ~63.0 |

| 2', 6' | Morpholine | ~3.7 | t | ~67.0 |

| 3', 5' | Morpholine | ~2.5 | t | ~54.0 |

| 3 | Pyridine | - | - | ~134.0 |

Note: Predicted values are based on standard chemical shift increments for morpholine and pyridine derivatives. Actual experimental values may vary depending on solvent and other experimental conditions.

To unambiguously assign all proton and carbon signals and confirm the connectivity between the pyridine and morpholine rings, 2D NMR experiments are employed. nih.govresearchgate.net

Correlation Spectroscopy (COSY): A ¹H-¹H COSY experiment would reveal proton-proton coupling networks. It would show correlations between the protons on C-2' and C-3' (and C-5' and C-6') within the morpholine ring. In the aromatic region, it would confirm the connectivity of the pyridine ring protons, showing cross-peaks between H-4 and H-5, and between H-5 and H-6.

Heteronuclear Single Quantum Coherence (HSQC): This experiment correlates each proton with its directly attached carbon atom. An HSQC spectrum would definitively link the proton signals to their corresponding carbon signals listed in Table 1. For example, it would show a cross-peak between the proton signal at ~3.5 ppm and the carbon signal at ~63.0 ppm, confirming their assignment to the methylene bridge (C-7).

Heteronuclear Multiple Bond Correlation (HMBC): The HMBC experiment is crucial for establishing the connection between the two ring systems. It reveals correlations between protons and carbons that are separated by two or three bonds. The key expected correlations would be from the methylene protons (H-7) to the pyridine carbons C-3 and C-4, and to the morpholine carbons C-3' and C-5'. These long-range correlations provide definitive proof of the N-(3-pyridylmethyl) linkage.

Single-Crystal X-ray Diffraction for Definitive Structural Assignment

Single-crystal X-ray diffraction provides the most definitive structural information for a molecule by mapping the electron density in its crystalline state. Although a crystal structure for this compound is not currently available in open crystallographic databases, its anticipated solid-state features can be inferred from related structures.

In the solid state, molecules of this compound would arrange themselves in a crystal lattice stabilized by various intermolecular interactions. The primary interactions expected are non-classical hydrogen bonds. The nitrogen atom of the pyridine ring is a relatively strong hydrogen bond acceptor and would likely participate in C-H···N interactions with C-H donors from neighboring molecules, such as those on the morpholine ring or the methylene bridge. These types of interactions are observed in the crystal structures of similar compounds containing both pyridine and morpholine rings. Additionally, weaker C-H···O interactions involving the morpholine oxygen atom as an acceptor are also possible. These directional interactions would guide the molecular packing, likely resulting in the formation of supramolecular chains or sheets within the crystal structure.

Analysis of the solid-state structure would reveal the preferred conformation of the molecule. The six-membered morpholine ring is almost universally found to adopt a stable, low-energy chair conformation in the solid state. nih.gov This conformation minimizes steric strain and torsional eclipsing interactions. The pyridylmethyl substituent would occupy an equatorial position on the morpholine nitrogen to minimize steric hindrance. The crystal structure would also fix the relative orientation of the pyridine and morpholine rings, defined by the torsion angles around the N-CH₂ and CH₂-C bonds of the linker, which would be influenced by the aforementioned intermolecular packing forces.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is used to determine the molecular weight of this compound and to gain structural insights from its fragmentation pattern under ionization. The molecular formula C₁₀H₁₄N₂O corresponds to a monoisotopic mass of approximately 178.11 Da. The electron ionization (EI) mass spectrum would show a molecular ion peak (M⁺˙) at m/z 178.

The fragmentation of the molecular ion is predictable based on the stability of the resulting fragments. The most prominent fragmentation pathways for N-substituted amines involve cleavage of the bonds alpha to the nitrogen atom. libretexts.org

Benzylic-type Cleavage: The most favorable fragmentation is expected to be the cleavage of the C-C bond between the methylene group and the pyridine ring. This results in the formation of a highly stable pyridylmethyl cation (analogous to a tropylium ion) at m/z 92 . This is often the base peak in the spectrum of such compounds.

Alpha-Cleavage at Nitrogen: Cleavage of the N-CH₂ bond can occur in two ways. Loss of a pyridylmethyl radical would yield the morpholinium ion at m/z 86 . Alternatively, cleavage can form the morpholinomethyl cation at m/z 100 .

Morpholine Ring Fragmentation: The morpholine ring itself can undergo characteristic fragmentation, including the loss of a CH₂O molecule (30 Da) or C₂H₄O (44 Da) through ring-opening mechanisms, leading to smaller fragment ions.

Table 2: Predicted Key Mass Spectrometry Fragments for this compound

| m/z | Proposed Fragment Ion | Formula | Notes |

|---|---|---|---|

| 178 | [M]⁺˙ | [C₁₀H₁₄N₂O]⁺˙ | Molecular Ion |

| 92 | [C₆H₆N]⁺ | [C₅H₄N-CH₂]⁺ | Pyridylmethyl cation; often the base peak |

| 100 | [C₅H₁₀NO]⁺ | [Morpholine-CH₂]⁺ | Morpholinomethyl cation |

| 86 | [C₄H₈NO]⁺ | [Morpholine]⁺ | Morpholinium ion |

| 56 | [C₃H₆N]⁺ | Fragment from morpholine ring | Characteristic morpholine fragment |

Vibrational Spectroscopy (FTIR, Raman) for Functional Group Identification and Conformational Studies

Vibrational spectroscopy, encompassing both Fourier-transform infrared (FTIR) and Raman techniques, serves as a cornerstone for the identification of functional groups and the study of conformational isomers in this compound. By probing the vibrational modes of the molecule, these methods offer a detailed fingerprint of its atomic arrangement and bonding.

The FTIR and Raman spectra of this compound are expected to exhibit characteristic bands corresponding to the vibrations of its constituent parts: the morpholine ring, the pyridine ring, the C-H bonds of the methylene bridge and the rings, and the C-N and C-O bonds within the morpholine moiety.

Key Vibrational Modes for this compound:

Pyridine Ring Vibrations: The pyridine ring gives rise to several characteristic bands. The C-H stretching vibrations of the aromatic ring are typically observed in the 3100-3000 cm⁻¹ region. The C=C and C=N stretching vibrations within the ring are expected to appear in the 1600-1400 cm⁻¹ range. In-plane and out-of-plane bending vibrations of the pyridine C-H bonds also provide structural information.

Morpholine Ring Vibrations: The morpholine ring displays characteristic vibrations that are sensitive to its conformation, which is typically a chair form. The C-H stretching vibrations of the morpholine ring are found in the 3000-2800 cm⁻¹ region. The C-O-C stretching vibration is a prominent feature, usually appearing around 1100 cm⁻¹. The C-N stretching vibrations of the tertiary amine in the morpholine ring are also identifiable.

Methylene Bridge Vibrations: The CH₂ group linking the pyridine and morpholine rings will exhibit symmetric and asymmetric stretching vibrations in the 2950-2850 cm⁻¹ region. Bending (scissoring and rocking) vibrations for this group are also expected at lower frequencies.

Interactive Data Table: Expected Vibrational Frequencies for this compound

| Vibrational Mode | Expected Frequency Range (cm⁻¹) | Technique | Assignment |

| Aromatic C-H Stretch (Pyridine) | 3100 - 3000 | FTIR, Raman | ν(C-H) |

| Aliphatic C-H Stretch (Morpholine) | 3000 - 2800 | FTIR, Raman | ν(C-H) |

| Methylene C-H Stretch | 2950 - 2850 | FTIR, Raman | ν(CH₂) |

| C=C, C=N Ring Stretch (Pyridine) | 1600 - 1400 | FTIR, Raman | Ring skeletal vibrations |

| CH₂ Scissoring | ~1450 | FTIR | δ(CH₂) |

| C-O-C Stretch (Morpholine) | ~1100 | FTIR | ν(C-O-C) |

| C-N Stretch (Morpholine) | 1200 - 1000 | FTIR, Raman | ν(C-N) |

| Pyridine Ring Bending | 1000 - 600 | FTIR, Raman | Ring deformation |

Note: The exact frequencies can vary depending on the physical state of the sample (solid, liquid, or gas) and the solvent used.

Electronic Absorption Spectroscopy (UV-Vis) for Electronic Structure Probing

Ultraviolet-visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule, providing information about its electronic structure. For this compound, the UV-Vis spectrum is primarily dictated by the electronic transitions of the pyridine ring, as the morpholine moiety does not absorb significantly in the typical UV-Vis range (200-800 nm).

The pyridine chromophore exhibits characteristic π → π* and n → π* transitions.

π → π Transitions:* These transitions involve the excitation of an electron from a π bonding orbital to a π* antibonding orbital. For the pyridine ring, these are typically strong absorptions and are expected to occur at shorter wavelengths, generally below 270 nm.

n → π Transitions:* This type of transition involves the excitation of a non-bonding electron (from the nitrogen atom's lone pair) to a π* antibonding orbital. These transitions are generally weaker than π → π* transitions and occur at longer wavelengths, often appearing as a shoulder on the more intense π → π* bands.

The solvent environment can influence the positions of these absorption bands. Polar solvents can lead to shifts in the absorption maxima (solvatochromism), which can provide further information about the nature of the electronic transitions.

Interactive Data Table: Expected Electronic Transitions for this compound

| Transition Type | Expected λmax (nm) | Molar Absorptivity (ε) | Chromophore |

| π → π | < 270 | High | Pyridine |

| n → π | > 270 | Low | Pyridine |

Note: λmax and ε values are approximate and can be influenced by the solvent and substitution on the pyridine ring.

By combining the data from vibrational and electronic spectroscopy, researchers can build a comprehensive understanding of the molecular structure, functional group composition, and electronic properties of this compound, which is essential for its application in various fields of chemical research.

Based on a comprehensive search of available scientific literature, there are no specific computational or theoretical studies published for the chemical compound this compound that would allow for a detailed analysis of its electronic structure, conformational landscape, dynamic behavior, or predicted spectroscopic properties as requested in the detailed outline.

The requested topics, including Quantum Chemical Calculations (DFT), Frontier Molecular Orbital (HOMO/LUMO) Analysis, Electrostatic Potential Surface Mapping, Atomic Charges and Electron Density Distribution, Conformational Analysis, Molecular Dynamics Simulations, and the Prediction of Spectroscopic Properties, require dedicated research studies that apply these computational methods specifically to this compound.

Computational and Theoretical Studies of N 3 Pyridylmethyl Morpholine

Theoretical Insights into Reaction Mechanisms and Pathways

A comprehensive search of available scientific literature and chemical databases indicates that there are currently no specific published computational or theoretical studies detailing the reaction mechanisms and pathways of N-(3-Pyridylmethyl)morpholine. Therefore, detailed research findings and data tables on this specific topic are not available.

Applications in Materials Science and Catalysis

N-(3-Pyridylmethyl)morpholine as a Ligand in Homogeneous Catalysis

The nitrogen atom of the pyridine (B92270) ring in this compound possesses a lone pair of electrons, making it a potential monodentate or bidentate ligand for transition metal catalysts. The morpholine (B109124) group, while generally less coordinating, could influence the steric and electronic properties of a resulting metal complex.

While no studies have specifically employed this compound as a ligand in carbon-carbon bond-forming reactions, pyridine-containing ligands are ubiquitous in this field. For instance, they are crucial components in catalysts for Suzuki-Miyaura, Heck, and Sonogashira cross-coupling reactions. The this compound ligand could potentially be used to create novel catalysts with unique activity and selectivity profiles. The morpholine substituent might enhance catalyst solubility in a broader range of solvents, including more polar media.

Similarly, the application of this compound in oxidation and reduction catalysis has not been reported. However, metal complexes with pyridyl ligands are known to catalyze a variety of oxidation and reduction processes. For example, manganese complexes with pyridyl-based ligands have been investigated as catalysts for epoxidation and other oxidation reactions. The electronic properties of the pyridine ring in this compound, modulated by the morpholine group, could lead to metal centers with redox potentials suitable for various catalytic transformations.

Potential in Heterogeneous Catalysis (if research exists on immobilization)

Currently, there is no published research on the immobilization of this compound for applications in heterogeneous catalysis. However, the functional groups present in the molecule offer several possibilities for anchoring it to solid supports. The pyridine ring could be functionalized to allow for covalent attachment to materials like silica (B1680970) or polymers. Alternatively, the entire molecule could be incorporated into a porous support through non-covalent interactions. Once immobilized, metal complexes of this compound could serve as recyclable heterogeneous catalysts, combining the high activity of homogeneous systems with the practical advantages of easy separation and reuse.

Integration into Metal-Organic Frameworks (MOFs) or Coordination Polymers

The synthesis of metal-organic frameworks (MOFs) and coordination polymers using this compound as a building block has not been documented. The pyridine nitrogen provides a coordination site for linking metal ions or clusters, a fundamental requirement for the formation of these extended structures. The morpholine group could project into the pores of the resulting framework, influencing the guest-accessible volume and potentially introducing specific host-guest interactions. The flexibility of the methylene (B1212753) linker between the two rings might also lead to the formation of novel network topologies.

Supramolecular Assembly and Host-Guest Chemistry

There is a lack of research on the role of this compound in supramolecular assembly and host-guest chemistry. The pyridine ring can participate in hydrogen bonding and π-π stacking interactions, which are key driving forces for self-assembly processes. The morpholine unit, with its oxygen and nitrogen atoms, can also act as a hydrogen bond acceptor. These features suggest that this compound could be a component in the design of new supramolecular architectures. In host-guest chemistry, it could potentially act as a guest molecule, fitting into the cavity of a larger host, or be incorporated into a host structure to recognize and bind specific guest species.

Structure Reactivity/structure Property Relationships in N 3 Pyridylmethyl Morpholine Analogues

Systematic Modification of the Pyridine (B92270) Moiety and its Impact on Reactivity

The pyridine ring is a key determinant of the electronic properties of the N-(3-Pyridylmethyl)morpholine scaffold. The nitrogen atom in the ring makes it electron-deficient compared to benzene, and its reactivity can be finely tuned by introducing substituents. The position and electronic nature of these substituents—whether they are electron-donating groups (EDGs) or electron-withdrawing groups (EWGs)—can significantly alter the electron density of the ring, its basicity, and its interaction with other chemical entities. nih.gov

The following interactive table summarizes the observed effects of various substituents on the redox potential of an iron(III) complex of a pyridinophane ligand, which serves as a model for the electronic influence on the pyridine moiety.

| Substituent on Pyridine Ring | Electronic Nature | Effect on Redox Potential (E1/2 vs Fc+/0) | Predicted Impact on Reactivity |

|---|---|---|---|

| -NMe2 | Strong Electron-Donating | Most Negative Potential | Decreases susceptibility to reduction; increases pyridine basicity |

| -OMe | Electron-Donating | Negative Potential | Decreases susceptibility to reduction |

| -H (Unsubstituted) | Neutral | Baseline Potential | Baseline reactivity |

| -Cl | Electron-Withdrawing | Positive Potential | Increases susceptibility to reduction |

| -CN | Strong Electron-Withdrawing | Most Positive Potential | Greatly increases susceptibility to reduction; decreases pyridine basicity |

Data derived from studies on iron-pyridinophane complexes, illustrating the principle of electronic tuning. nih.gov

These electronic modifications directly correlate with catalytic activity in certain reactions, indicating that adjusting the electronic properties of the pyridine ring is a viable strategy for controlling the compound's reactivity without altering its physical structure. nih.gov

Variations in the Morpholine (B109124) Ring and their Structural and Chemical Consequences

The morpholine moiety is a saturated heterocycle that significantly influences the compound's physicochemical properties, such as solubility and metabolic stability. dntb.gov.ua In its ground state, the morpholine ring typically adopts a stable chair conformation. nih.gov This conformation minimizes steric strain and dictates the spatial orientation of any substituents on the ring. The presence of the ether oxygen atom withdraws electron density from the nitrogen, rendering it less basic and nucleophilic than analogous piperidines.

Modifications to the morpholine ring can lead to profound structural and chemical changes. One significant variation is the creation of bridged morpholines. For instance, introducing a one-carbon tether to form a bridged morpholine can counterintuitively reduce the molecule's lipophilicity (logD). nih.gov This is a desirable property in medicinal chemistry, as it can improve a compound's pharmacokinetic profile. The reduction in lipophilicity is attributed to an enhancement of the polar surface area resulting from the conformational constraints imposed by the bridge. nih.gov

The following interactive table compares the lipophilicity (logD at pH 7.4) of standard morpholine and piperazine (B1678402) rings with their one-carbon bridged counterparts.

| Unbridged Ring | Measured logD7.4 | Bridged Analogue | Measured logD7.4 | Change in logD7.4 |

|---|---|---|---|---|

| N-Phenylmorpholine | 1.57 | Bridged N-Phenylmorpholine | 1.08 | -0.49 |

| N-Phenylpiperazine | 1.64 | Bridged N-Phenylpiperazine | 0.84 | -0.80 |

Data illustrates the effect of a one-carbon bridge on the lipophilicity of N-phenyl substituted morpholine and piperazine. nih.gov

Furthermore, the introduction of substituents on the morpholine ring itself can create stereocenters and influence how the moiety interacts with biological targets. The flexible nature of the chair conformation can be leveraged to position appendages in specific spatial orientations, which is a key strategy in drug design. nih.gov

Influence of the Methylene (B1212753) Bridge on Overall Compound Behavior

The behavior of this flexible linker can be contrasted with more rigid systems. For example, in compounds where pyridine and morpholine rings are connected by a more rigid azo moiety (–N=N–), the relative orientation of the rings is largely fixed. nih.gov In such a case, the pyridyl group is held in a trans configuration with respect to the morpholino group across the azo bond. In this compound, the single bonds of the methylene bridge (C-C and C-N) allow for free rotation, giving the molecule a much larger conformational landscape.

Comparative Studies with Isomeric Pyridyl-Morpholine Systems

The point of attachment of the morpholinomethyl group to the pyridine ring—at the 2-, 3-, or 4-position—creates three distinct isomers with different chemical and physical properties. This isomerism significantly affects the steric environment around the pyridine nitrogen and the electronic communication between the two rings.

Steric Effects: The N-(2-Pyridylmethyl)morpholine isomer experiences the most significant steric hindrance. The bulky morpholinomethyl group is adjacent to the pyridine nitrogen, which can impede the nitrogen's ability to act as a hydrogen bond acceptor or to coordinate with metal ions. The 3- and 4-isomers have the substituent further away from the ring nitrogen, resulting in less steric congestion.

Electronic Effects: The position of the substituent influences the electronic properties of the molecule. A comparative study on meso-substituted pyridyl-BODIPY dyes, which serves as an analogue system, revealed that while the 2-, 3-, and 4-pyridyl isomers have nearly identical maximum absorption wavelengths, there are subtle differences in their electronic structure and flexibility. nih.gov For instance, the dihedral angle between the pyridyl plane and the core of the molecule can vary slightly with isomerism (e.g., 79.3° for the 2-pyridyl isomer vs. 82.3° for the 3-pyridyl isomer), indicating small changes in preferred conformation. nih.gov

The following table summarizes the key differences expected among the three isomers of N-(Pyridylmethyl)morpholine based on established chemical principles and data from analogous systems.

| Property | N-(2-Pyridylmethyl)morpholine | This compound | N-(4-Pyridylmethyl)morpholine |

|---|---|---|---|

| Steric Hindrance at Pyridine N | High | Low | Low |

| Basicity of Pyridine N | Potentially reduced by steric effects | Standard (baseline) | Slightly higher due to electronic effects |

| Molecular Symmetry | Asymmetric | Asymmetric | Potentially higher symmetry (Cs plane in some conformations) |

| Dihedral Angle (Pyridyl vs. Linker) | Expected to be smallest due to steric push nih.gov | Intermediate nih.gov | Expected to be largest, allowing co-planarity |

Future Research Directions and Unexplored Avenues

Development of Novel and Sustainable Synthetic Routes

The pursuit of environmentally benign and efficient synthetic methods is a cornerstone of modern chemistry. Future research into the synthesis of N-(3-Pyridylmethyl)morpholine should prioritize the development of novel and sustainable routes that move beyond traditional alkylation methods, which often involve harsh reagents and generate significant waste.

Key areas for exploration include:

Catalytic C-N Bond Formation: Transition metal-catalyzed cross-coupling reactions, such as Buchwald-Hartwig amination, offer a powerful strategy for the synthesis of N-aryl and N-heteroaryl morpholines. nih.gov Future work could adapt these methods for the specific synthesis of this compound, potentially utilizing 3-picolyl halides or related precursors with morpholine (B109124).

Green Solvents and Reagents: The use of greener solvents like polyethylene glycol (PEG)-400 or even water, in conjunction with microwave or ultrasonic irradiation, could significantly reduce the environmental impact of the synthesis. researchgate.net Exploring reagents like dimethyl carbonate as a green methylating agent for other N-heterocycles suggests that similar sustainable alkylating agents could be developed for pyridylmethylation.

One-Pot Syntheses: Designing one-pot or tandem reactions that combine multiple synthetic steps without isolating intermediates would improve efficiency and reduce waste. For instance, a process that starts from simple precursors to build the pyridylmethyl or morpholine fragment in situ before the final C-N bond formation would be highly desirable.

Biocatalysis and Flow Chemistry: The use of enzymes or whole-cell biocatalysts could offer highly selective and sustainable routes. Additionally, transitioning from batch to continuous flow synthesis could provide better control over reaction parameters, improve safety, and allow for easier scalability.

Metal-Free Strategies: Investigating metal-free synthetic alternatives, such as photo-catalysis or Lewis acid-catalyzed reactions, presents another promising avenue for sustainable synthesis. nih.gov A recent development in the green synthesis of morpholines involves a redox-neutral protocol using ethylene (B1197577) sulfate (B86663), which offers significant environmental and safety benefits over traditional methods. nih.govchemrxiv.org

Table 1: Comparison of Potential Synthetic Strategies

| Synthetic Strategy | Potential Advantages | Research Focus |

|---|---|---|

| Transition Metal Catalysis | High efficiency and selectivity for C-N bond formation. nih.gov | Adaptation of existing protocols (e.g., Buchwald-Hartwig) for pyridylmethylation. |

| Green Chemistry Approaches | Reduced environmental impact, use of non-toxic reagents and solvents. researchgate.netajgreenchem.com | Microwave/ultrasound assistance, use of green solvents (PEG, water), photo-catalysis. nih.govresearchgate.net |

| One-Pot Synthesis | Increased efficiency, reduced waste from intermediate purification. | Development of tandem reaction sequences from simple precursors. |

| Redox-Neutral Annulation | Eliminates steps and waste associated with traditional methods. chemrxiv.org | Application of reagents like ethylene sulfate for morpholine ring construction onto a pyridylmethylamine backbone. nih.gov |

Exploration of Advanced Catalytic Applications

The structural components of this compound—a tertiary amine, a morpholine ring, and a pyridine (B92270) moiety—suggest its potential utility in various catalytic applications. The nitrogen atoms in both rings can act as Lewis bases or participate in ligand formation, making this molecule a versatile candidate for catalysis.

Future research in this area should focus on:

Organocatalysis: Morpholine and its derivatives have been explored as organocatalysts, for instance, in asymmetric Michael additions. nih.govnih.gov The unique steric and electronic environment provided by the pyridylmethyl group could modulate the catalytic activity and selectivity of the morpholine nitrogen. Investigations into its efficacy in reactions like aldol condensations, Mannich reactions, and other C-C bond-forming transformations are warranted.

Ligand in Transition Metal Catalysis: The pyridine nitrogen and, potentially, the morpholine oxygen can coordinate with metal centers. Pyridine-containing ligands are ubiquitous in coordination chemistry and catalysis. unimi.itresearchgate.net The this compound ligand could be used to create novel metal complexes with unique catalytic properties for reactions such as hydrogenations, cross-couplings, and oxidations. mdpi.commdpi.com Its structure is analogous to the well-studied tris(2-pyridylmethyl)amine (TPMA) ligand, which forms stable complexes with a variety of metals used in catalysis. rsc.org

Phase-Transfer Catalysis: The potential for the pyridinium (B92312) salt derivative of this compound to act as a phase-transfer catalyst should be investigated, given its ability to shuttle between aqueous and organic phases.

Investigation of this compound in Emerging Fields of Chemistry

The unique electronic properties arising from the combination of the aromatic pyridine and the aliphatic morpholine open up possibilities for this compound in specialized, non-clinical fields of chemistry.

Unexplored avenues include:

Photochemistry: Pyridine and its derivatives are known to undergo photochemical reactions, such as phototransposition. arkat-usa.org The presence of the morpholine group could influence the excited-state properties and reactivity of the pyridine ring. Studies on the photophysics and photochemistry of this compound could reveal novel light-induced transformations or applications in areas like photoredox catalysis or as a component in photoresponsive materials. The incorporation of a pyridine moiety can be used to modify organic emitters, leading to new molecules with interesting photophysical properties. ubc.ca

Electrochemistry: The pyridine ring is electrochemically active and can undergo both reduction and oxidation. Electrochemical methods have been used for the C-H functionalization of pyridines. nih.gov Investigating the electrochemical behavior of this compound could lead to its use in electrosynthesis, where it might act as a redox mediator or a precursor to electroactive polymers. uit.no Furthermore, electrochemical techniques could be employed for the synthesis of novel derivatives or for the assembly of molecular layers on electrode surfaces. nih.gov

Advanced Computational Methodologies for Property Prediction and Mechanistic Understanding

Computational chemistry provides a powerful toolkit for predicting molecular properties and elucidating reaction mechanisms, thereby guiding experimental work. Applying these methods to this compound can accelerate its development and application.

Future computational studies should encompass:

Conformational Analysis: A thorough analysis of the conformational landscape of this compound is crucial, as the relative orientation of the pyridine and morpholine rings will dictate its reactivity and interaction with other molecules.